hecogenin, (3beta,5alpha,25S)-isomer
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Overview
Description
Hecogenin, (3beta,5alpha,25s)-isomer, is a steroidal sapogenin found in various plant species, including Agave sisalana, Anemarrhena asphodeloides, and Yucca schidigera. It has been used in traditional medicine for its anti-inflammatory and analgesic properties. Hecogenin is a significant compound in the synthesis of steroidal drugs and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hecogenin can be synthesized through several chemical routes. One common method involves the extraction of sapogenins from plant sources such as Agave sisalana. The extraction process typically includes the following steps:
Extraction: The plant material is crushed and soaked in a solvent such as ethanol to extract the sapogenins.
Hydrolysis: The extracted sapogenins are then hydrolyzed using an acid or base to yield hecogenin.
Purification: The crude hecogenin is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of hecogenin involves large-scale extraction from plant sources. The process includes:
Harvesting: The leaves of Agave sisalana are harvested and processed.
Extraction: The leaves are crushed, and the sapogenins are extracted using solvents.
Hydrolysis and Purification: The extracted sapogenins undergo hydrolysis and purification to yield hecogenin.
Chemical Reactions Analysis
Types of Reactions
Hecogenin undergoes various chemical reactions, including:
Oxidation: Hecogenin can be oxidized to form hecogenin acetate.
Reduction: Reduction reactions can convert hecogenin to other steroidal derivatives.
Substitution: Hecogenin can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hecogenin acetate, various steroidal derivatives, and substituted hecogenin compounds .
Scientific Research Applications
Hecogenin has a wide range of scientific research applications, including:
Chemistry: Hecogenin is used as a precursor in the synthesis of steroidal drugs.
Biology: It is studied for its biological activities, including anti-inflammatory and anticancer properties.
Medicine: Hecogenin has shown promising results in clinical trials for the treatment of diseases such as breast cancer and osteoarthritis.
Industry: It is used in the production of steroidal drugs and other pharmaceutical products.
Mechanism of Action
Hecogenin exerts its effects through various molecular targets and pathways. It interacts with specific receptors and enzymes in the body, leading to its anti-inflammatory and analgesic effects. The exact mechanism involves the modulation of inflammatory pathways and inhibition of certain enzymes involved in inflammation.
Comparison with Similar Compounds
Hecogenin is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Tigogenin: Another steroidal sapogenin with similar properties.
Neotigogenin: A related compound with similar chemical structure and biological activities.
Hecogenin stands out due to its specific isomeric form and its wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C27H42O4 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(9S,13R,16R,18R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-22,24,28H,5-14H2,1-4H3/t15?,16?,17-,18-,19?,20?,21?,22?,24?,25-,26-,27?/m1/s1 |
InChI Key |
QOLRLLFJMZLYQJ-UHHBRLFDSA-N |
Isomeric SMILES |
CC1CCC2(C(C3C(O2)CC4[C@@]3(C(=O)CC5C4CC[C@H]6[C@]5(CC[C@H](C6)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 |
Origin of Product |
United States |
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